molecular formula C13H15FN2O2 B13056991 ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

Cat. No.: B13056991
M. Wt: 250.27 g/mol
InChI Key: DHTFJAFPZBGEKP-NSHDSACASA-N
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Description

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is a chiral fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a 5-fluoroindole scaffold, a privileged structure in pharmaceutical development known to confer diverse biological activities. Indole derivatives demonstrate a broad spectrum of pharmacological properties, including documented antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The specific incorporation of a fluorine atom at the 5-position of the indole ring system represents a common strategy in lead optimization, potentially enhancing metabolic stability, membrane permeability, and target binding affinity. As a synthetic building block, this amino acid ester is particularly valuable for the design and synthesis of novel bioactive molecules. Researchers utilize this compound in the development of potential therapeutic agents targeting various diseases. The presence of both amino and ester functional groups provides versatile chemical handles for further derivatization, including peptide coupling reactions, hydrolysis to the corresponding acid, or other transformations to create diverse molecular architectures. The (2S) chiral center ensures stereochemical integrity for studies requiring specific enantiomeric configurations, which is often critical for biological activity and receptor interactions. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper engineering controls.

Properties

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15FN2O2/c1-2-18-13(17)11(15)5-8-7-16-12-4-3-9(14)6-10(8)12/h3-4,6-7,11,16H,2,5,15H2,1H3/t11-/m0/s1

InChI Key

DHTFJAFPZBGEKP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)F)N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)F)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Coupling

  • The core step involves coupling 5-fluoroindole with an ethyl 2-bromo-3-aminopropanoate derivative.
  • Under basic conditions, the nucleophilic amine attacks the electrophilic bromoalkyl intermediate, forming the ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate backbone.
  • Typical bases used include triethylamine or sodium carbonate to facilitate substitution.
  • Solvents such as acetone or dichloromethane are employed to maintain reaction homogeneity and moderate polarity.

Protection and Deprotection of Amino Group

  • To prevent side reactions, the amino group is often protected using tert-butoxycarbonyl (Boc) groups.
  • Boc protection is performed by reacting the amino compound with Boc2O (di-tert-butyl dicarbonate) in the presence of catalytic 4-dimethylaminopyridine (DMAP) and triethylamine.
  • The reaction is stirred at room temperature for 3 hours under nitrogen atmosphere.
  • After completion, the reaction mixture is extracted and purified by silica gel chromatography and Prep-SFC to isolate the Boc-protected intermediate.

Deprotection to Yield Target Compound

  • The Boc group is removed by treatment with hydrogen chloride solution (HCl) in an organic solvent at elevated temperature (e.g., 60 °C for 5 hours).
  • The pH is then adjusted to alkaline (~pH 9) using sodium carbonate aqueous solution.
  • The product is extracted with ethyl acetate, dried, and purified by silica gel chromatography to yield this compound as a yellow oil with yields reported around 81%.

Representative Reaction Scheme

Step Reagents & Conditions Outcome Notes
1. Coupling 5-fluoroindole + ethyl 2-bromo-3-aminopropanoate, base (e.g., triethylamine), acetone, room temp, 22 h Formation of this compound intermediate Nucleophilic substitution
2. Boc Protection Boc2O (2 equiv.), DMAP (0.1 equiv.), triethylamine (4 equiv.), dichloromethane, room temp, 3 h Boc-protected amino ester Protects amino group
3. Deprotection HCl solution (15 equiv.), 60 °C, 5 h; neutralization with Na2CO3 Target compound as yellow oil Removal of Boc group
4. Purification Silica gel chromatography; Prep-SFC (CO2/MeOH mobile phase) Pure this compound High purity and yield

Analytical and Purification Techniques

Summary Table of Preparation Conditions

Parameter Details
Starting materials 5-fluoroindole, ethyl 2-bromo-3-aminopropanoate
Solvents Acetone, dichloromethane, ethyl acetate
Bases Triethylamine, sodium carbonate
Protection group Boc (tert-butoxycarbonyl)
Protection conditions Boc2O, DMAP, triethylamine, room temperature
Deprotection conditions HCl solution, 60 °C, 5 h
Purification methods Silica gel chromatography, Prep-SFC
Yield Up to 81% for final product
Atmosphere Nitrogen (N2) inert atmosphere

Research Findings and Notes

  • The fluorine atom at the 5-position of the indole ring enhances the compound’s stability and biological activity, making the synthetic route valuable for medicinal chemistry applications.
  • The stereochemistry at the 2-position (S-configuration) is maintained throughout the synthesis by using enantiomerically pure starting materials or chiral resolution techniques.
  • The described method allows for scale-up potential due to mild reaction conditions and high yields.
  • The use of Boc protection and subsequent deprotection is crucial to avoid side reactions and to improve product purity.

This comprehensive synthesis approach for this compound integrates classical organic synthesis techniques with modern purification and characterization methods, ensuring a high-quality product suitable for research purposes in pharmaceutical and biochemical fields.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate is primarily studied for its potential therapeutic effects:

Anticancer Activity

Research indicates that compounds containing indole structures can exhibit anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis and cell cycle arrest .

Neurological Disorders

Due to its structural similarity to neurotransmitters, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest it may enhance cognitive function and could be beneficial in treating conditions like Alzheimer's disease by modulating neurotransmitter levels .

Pharmacological Studies

This compound has shown promise in pharmacological research:

Antidepressant Properties

Indole derivatives are known for their antidepressant effects. In animal models, this compound exhibited significant antidepressant-like activity, likely through serotonin receptor modulation .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Studies have reported its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Biochemical Research

In biochemical applications, this compound serves as a valuable tool for understanding metabolic pathways:

Metabolic Pathway Studies

Researchers utilize this compound to trace metabolic pathways involving tryptophan derivatives. Its incorporation into metabolic studies aids in elucidating the role of indole compounds in human health and disease .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in breast cancer cell lines; inhibited tumor growth
Neurological DisordersEnhanced cognitive function in animal models; potential neuroprotective effects
Antidepressant PropertiesSignificant antidepressant-like activity observed in behavioral tests
Antimicrobial ActivityEffective against various bacterial and fungal strains

Comparison with Similar Compounds

Structural Analogs: Substituent Variations on the Indole Ring

Methyl (2S)-2-Amino-3-(6-fluoro-1H-indol-3-yl)propanoate (7b)
  • Structure : Differs by a fluorine atom at the 6-position instead of the 5-position on the indole ring.
  • Synthesis: Prepared from (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid using thionyl chloride in methanol, yielding an off-white solid .
  • Biological Relevance : Fluorine positioning influences electronic properties and steric interactions; 6-fluoro derivatives may exhibit distinct receptor binding compared to 5-fluoro analogs.
Methyl (2S)-2-Amino-3-(7-chloro-1H-indol-3-yl)propanoate (7c)
  • Structure : Chlorine substituent at the 7-position of the indole ring.
  • Synthesis : Similar to 7b but starting with 7-chloroindole, yielding a solid product .
  • Activity : Chlorine’s larger atomic radius and electronegativity may alter hydrophobic interactions or metabolic pathways compared to fluorine-substituted analogs.

Ester Group Modifications

Methyl (2S)-2-Amino-3-(1H-indol-3-yl)propanoate Hydrochloride
  • Structure: Non-fluorinated methyl ester analog.
  • Synthesis : Reported in prior literature using standard esterification protocols .
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate
  • Structure: Butyl ester with a cyclohexenylamino substituent (C21H26N2O3).
  • Properties : Yellow oil with distinct NMR shifts (1H: δ 7.60–6.80; 13C: δ 176.5, 169.2). The extended aliphatic chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .

Complex Derivatives with Additional Functional Groups

Melphalan Flufenamide (Ethyl (2S)-2-[[(2S)-2-Amino-3-(4-[bis(2-chloroethyl)amino]phenyl)propanoyl]amino]-3-(4-fluorophenyl)propanoate Hydrochloride)
  • Structure : A therapeutically relevant alkylating agent with a biphenyl-chloroethylamine moiety.
  • Activity : Approved for multiple myeloma; the ethyl ester group facilitates prodrug activation, releasing melphalan intracellularly .
Methyl (2S)-2-(5-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-3-[2'-fluoro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl]propanoate (107)
  • Structure: Brominated isoindolinone and biphenyl substituents.
  • Synthesis : Achieved via multi-step coupling reactions (35% yield) .
  • Application : Designed as a PDZ domain inhibitor, highlighting the role of aromatic and halogenated groups in protein-protein interaction disruption.

Physical State and Solubility

  • Ethyl (2S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoate: Solid (exact state unspecified) with solubility in polar organic solvents inferred from analogs .
  • Methyl Esters (7b, 7c): Off-white solids; solubility in methanol confirmed .
  • Butyl Analogs : Yellow oils with lower melting points, suitable for liquid-phase reactions .

Spectroscopic Data

  • NMR Shifts :
    • Indole protons: δ 7.2–7.6 (aromatic), δ 3.7–4.3 (ester CH3/CH2) .
    • Fluorine atoms induce deshielding effects, shifting adjacent proton resonances upfield or downfield depending on position .

Biological Activity

Ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate, also known as a derivative of tryptophan, exhibits significant biological activity that has been the subject of various studies. This compound is characterized by its unique structure, which includes an indole moiety and a fluorine atom, contributing to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H15FN2O2
  • Molecular Weight : 250.27 g/mol
  • CAS Number : 351928

The presence of the fluorine atom in the indole structure enhances the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that this compound significantly reduces cell viability in various cancer cell lines, particularly Caco-2 colorectal adenocarcinoma cells. The results indicated a dose-dependent response with IC50 values suggesting substantial cytotoxicity at concentrations around 100 µM .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)>100
Caco-2 (Colorectal)39.8
MCF-7 (Breast)45.0

2. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against drug-resistant strains of Candida species. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida auris16 µg/mL

3. Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell proliferation and induced apoptosis, particularly in Caco-2 cells, highlighting its selective anticancer activity .
  • Antimicrobial Resistance : Another study focused on its efficacy against drug-resistant bacterial strains, showing that this compound could serve as a potential lead compound for developing new antimicrobial agents targeting resistant pathogens .

Q & A

Q. What synthetic routes are reported for ethyl esters of fluorinated indole amino acids?

  • Methodological Answer : A common approach involves: (i) Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions. (ii) Esterification : React the carboxylic acid precursor (e.g., (S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid) with ethanol under acid catalysis (e.g., H₂SO₄) . (iii) Deprotection : Remove protecting groups using trifluoroacetic acid (TFA) for Boc or hydrogenolysis for Cbz. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • Respiratory protection : Use NIOSH-approved P95 respirators for aerosolized particles .
  • Skin/eye contact : Wear nitrile gloves and chemical goggles; in case of exposure, rinse with water for 15 minutes .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can synthetic yields of ethyl (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate be optimized?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for indole functionalization.
  • Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers during esterification .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :
  • Controlled stability studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (25–60°C), and light exposure. Analyze degradation products via LC-MS .
  • Solvent screening : Use the Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, dimethyl sulfoxide (DMSO) is often suitable for indole derivatives .

Q. How does the 5-fluoro substituent on the indole ring influence biological activity compared to non-fluorinated analogs?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Compare inhibitory activity against tryptophan hydroxylase (TPH) using fluorinated vs. non-fluorinated analogs. Fluorine enhances metabolic stability and binding affinity due to its electronegativity and small atomic radius .
  • In vitro assays : Measure IC₅₀ values in HEK293 cells transfected with TPH1/2 using HPLC to quantify serotonin reduction .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities at ppm levels using a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile).
  • NMR spectroscopy : ¹⁹F-NMR identifies fluorine-containing byproducts with high specificity .

Contradictions & Recommendations

  • Missing Physical Data (e.g., vapor pressure, flash point in ): Perform thermogravimetric analysis (TGA) and closed-cup flash point testing .
  • Conflicting Reactivity Reports : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability .

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